molecular formula C9H16N4 B13198660 5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13198660
M. Wt: 180.25 g/mol
InChI Key: IYZGNFQGKRKXKR-UHFFFAOYSA-N
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Description

5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1697711-03-7) is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. Its molecular formula is C₉H₁₆N₄ (molecular weight: 180.25 g/mol).

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5,7-diethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H16N4/c1-3-7-5-8(4-2)13-9(12-7)10-6-11-13/h6-8H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

IYZGNFQGKRKXKR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N2C(=NC=N2)N1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the intermediate, which is then cyclized to produce the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Triazolopyrimidine derivatives are highly tunable due to substitutions at positions 5, 7, and 2. Key structural analogs include:

Compound Name Substituents (Position) Key Features References
5,7-Diethyl-triazolopyrimidine -C₂H₅ (5,7) Moderate lipophilicity; potential for agrochemical applications
5-Methyl-7-phenyl-triazolopyrimidine -CH₃ (5), -Ph (7) Enhanced anticancer activity (IC₅₀: 83–101 nM against HeLa, MCF-7)
5,7-Bis(trifluoromethyl)-triazolopyrimidine -CF₃ (5,7) High heat of formation (HOF); used in energetic materials
5-Amino-7-(4-phenyl)-triazolopyrimidine -NH₂ (5), -Ph (7) Intermediate for carboxylate esters; synthetic versatility
2-Sulfonamide-triazolopyrimidine -SO₂NH₂ (2) Herbicidal activity (80–100% inhibition of Echinochloa crusgalli at 100 ppm)

Key Observations :

  • Lipophilicity : Ethyl groups (logP ~2.5) increase lipophilicity compared to methyl (-CH₃) but less than phenyl (-Ph) or trifluoromethyl (-CF₃) groups, affecting bioavailability and membrane permeability .
  • Electron Effects : Electron-withdrawing groups (e.g., -CF₃) enhance stability in energetic materials, while electron-donating groups (e.g., -NH₂) improve reactivity in synthetic intermediates .
Anticancer Activity
  • 5-Methyl-7-phenyl derivatives (e.g., compound 8q in ) exhibit potent antiproliferative activity (IC₅₀: 83 nM) by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest .
  • 7-Anilino derivatives (e.g., compounds 7a–ad) show moderate activity (IC₅₀: 100–500 nM) against A549 and Jurkat cells, independent of 3′,4′,5′-trimethoxyanilino moieties .
Herbicidal Activity
  • 2-Sulfonamide derivatives (e.g., 5a , 5d ) inhibit Brassica campestris and Rhizoctonia solani at 50–100 ppm, outperforming Carbendazim .
  • Ethyl 6-carboxylate derivatives (CAS: 863909-77-7) serve as intermediates for herbicidal agents but lack field data .

Yield Comparison :

Compound Type Typical Yield (%) Key Step
5,7-Diethyl-triazolopyrimidine 60–75 Grignard addition
7-Anilino Derivatives 45–65 Buchwald-Hartwig amination
2-Sulfonamide Derivatives 70–85 Sulfonylation

Physicochemical Properties

Property 5,7-Diethyl-triazolopyrimidine 5-Methyl-7-phenyl Analog 5,7-Bis(trifluoromethyl) Analog
Molecular Weight (g/mol) 180.25 238.28 314.17
logP (Predicted) ~2.5 ~3.1 ~3.8
Solubility (Water) Low Very Low Insoluble
Thermal Stability Moderate High Very High

Biological Activity

5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. Various methodologies have been reported for its synthesis, often utilizing cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Antimicrobial Activity

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit bacterial growth by interfering with cell wall synthesis and other critical metabolic pathways. In vitro assays demonstrated effective antibacterial activity against various strains of bacteria.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound has been found to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the modulation of cell cycle regulators. A notable study reported its efficacy against specific cancer cell lines with minimal cytotoxicity to normal cells.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been suggested that this compound stabilizes microtubules and may serve as a therapeutic candidate for neurodegenerative diseases like Alzheimer's disease. The mechanism involves interaction with tubulin heterodimers at specific binding sites that modulate microtubule dynamics.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazolo[1,5-a]pyrimidines demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

CompoundMIC (µg/mL)Target Organism
5,7-Diethyl-4H...32Staphylococcus aureus
5,7-Diethyl-4H...64Escherichia coli

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with 5,7-Diethyl-4H... resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after exposure to the compound.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of triazolo[1,5-a]pyrimidines is highly dependent on their structural features. Substituents at the 5 and 7 positions significantly influence their potency and selectivity for biological targets. Computational studies have facilitated the understanding of these relationships by modeling interactions at the molecular level.

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